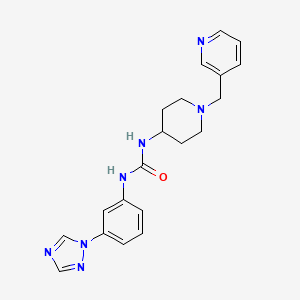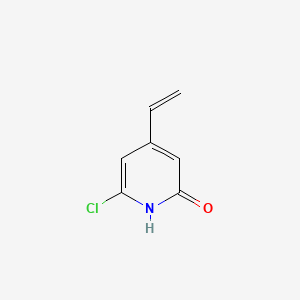
6-Chloro-4-vinylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-vinylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-vinylpyridin-2(1H)-one typically involves the chlorination of 4-vinylpyridin-2(1H)-one. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Substitution Reactions: Starting from a precursor compound that undergoes substitution to introduce the chlorine atom.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
6-Chloro-4-vinylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the chlorine atom or modify the vinyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups in place of the chlorine atom.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action for 6-Chloro-4-vinylpyridin-2(1H)-one would depend on its specific application. In general, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
4-Vinylpyridin-2(1H)-one: Lacks the chlorine substitution.
6-Chloropyridin-2(1H)-one: Lacks the vinyl group.
4-Vinylpyridine: Lacks the carbonyl group.
特性
分子式 |
C7H6ClNO |
|---|---|
分子量 |
155.58 g/mol |
IUPAC名 |
6-chloro-4-ethenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO/c1-2-5-3-6(8)9-7(10)4-5/h2-4H,1H2,(H,9,10) |
InChIキー |
YCWPLSHQHKORHC-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=O)NC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



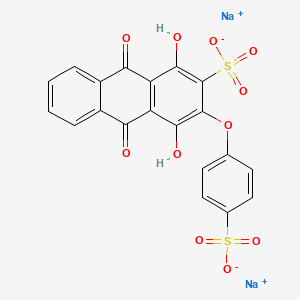
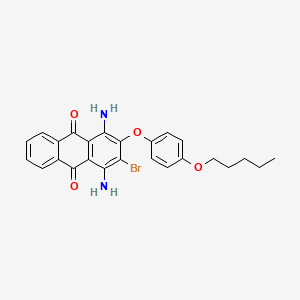
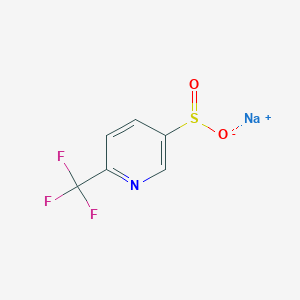
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)

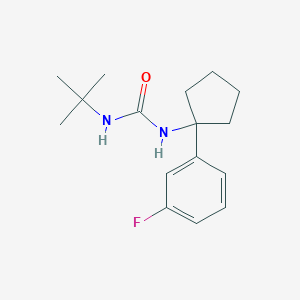
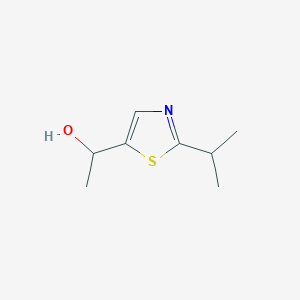
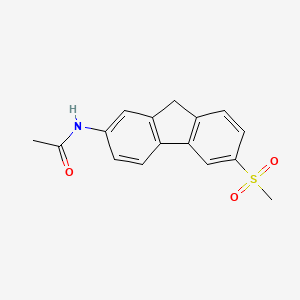

![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
